Predicted sEH Inhibitory Potency Advantage from 3-Methoxy Substitution
While experimentally measured IC50 values for this specific compound are absent from public literature, well-established SAR for this chemotype enables a class-level inference. A closely related unsubstituted piperidine analog (1-ethyl-3-(4-(piperidin-1-yl)phenyl)urea) is predicted to exhibit IC50 >100 nM against recombinant human sEH based on the necessity of polar substitution for high potency [1]. The 3-methoxy group orthogonally positioned to the urea bond is predicted to improve binding-pocket complementarity, reducing the IC50 by an estimated 2- to 10-fold into a predicted range of 10–100 nM [2]. This is a class-based structural prediction and requires direct experimental verification.
| Evidence Dimension | Inhibitory potency—predicted IC50 against recombinant human sEH |
|---|---|
| Target Compound Data | Predicted IC50: 10–100 nM (not experimentally confirmed) |
| Comparator Or Baseline | 1-ethyl-3-(4-(piperidin-1-yl)phenyl)urea (unsubstituted piperidine analog): predicted IC50 >100 nM |
| Quantified Difference | Predicted 2- to 10-fold improvement in potency for the target compound |
| Conditions | In silico structural prediction; no direct experimental data exists in the public domain |
Why This Matters
This structural prediction provides a scientific rationale for procuring this specific 3-methoxy derivative rather than a simpler piperidine analog when exploring SAR around hydrogen-bond acceptors in the inhibitor's eastern region.
- [1] Shen, H. C., et al. (2009). J. Med. Chem., 52(16), 5009-5012. View Source
- [2] Eldrup, A. B., Soleymanzadeh, F., Farrow, N. A., Kukulka, A., & De Lombaert, S. (2010). Optimization of piperidyl-ureas as inhibitors of soluble epoxide hydrolase. Bioorganic & Medicinal Chemistry Letters, 20(2), 571-575. View Source
